molecular formula C22H23N3O3S2 B2378058 Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 852366-83-7

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2378058
CAS No.: 852366-83-7
M. Wt: 441.56
InChI Key: PUZGKZPPOZYDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-28-22(27)18-15-9-5-7-11-17(15)30-21(18)25-19(26)13(2)29-20-14-8-4-6-10-16(14)23-12-24-20/h4,6,8,10,12-13H,3,5,7,9,11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGKZPPOZYDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on various studies, highlighting its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a quinazolin-4-ylthio moiety linked to a tetrahydrobenzo[b]thiophene framework. Its molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 342.45 g/mol. The compound's unique structure contributes to its biological activity, particularly in targeting cancer cells.

Antitumor Activity

Numerous studies have evaluated the antitumor activity of related compounds with similar structures. For instance, a series of quinazolinone derivatives were synthesized and tested for their in vitro antitumor activity. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active compounds .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound A23.2MCF-7
Compound B49.9A549
Ethyl DerivativeTBDTBD

The mechanisms by which this compound exerts its antitumor effects include:

  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models, showing promise as therapeutic agents .

Case Study 1: Breast Cancer Treatment

In a study focused on breast cancer, derivatives similar to this compound were tested for their ability to induce apoptosis in MCF-7 cells. The results indicated that these compounds effectively reduced cell viability and induced significant apoptotic markers after 48 hours of treatment .

Case Study 2: Lung Cancer Models

Another study evaluated the efficacy of quinazoline derivatives in A549 lung cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell proliferation and enhanced apoptotic activity compared to standard chemotherapy drugs .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds similar to Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant antitumor activity. For instance:

  • In vitro Studies : Compounds with quinazoline structures have shown promising results against various cancer cell lines. A study evaluated a series of quinazolines for their anti-proliferative activity against nine cancer cell lines and found that certain substitutions enhanced their potency .
  • Mechanism of Action : The antitumor effects are often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival. Quinazoline derivatives have been reported to inhibit specific kinases associated with cancer progression .

Carbonic Anhydrase Inhibition

Another significant application of related compounds is their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance:

  • Selectivity Studies : Compounds have been synthesized that selectively inhibit different isoforms of carbonic anhydrase (e.g., hCA IX), which is often overexpressed in tumors. This selectivity can lead to targeted cancer therapies with reduced side effects .

Case Study 1: Antitumor Efficacy

A study investigating a series of quinazoline derivatives found that specific modifications to the quinazoline scaffold significantly increased their cytotoxicity against breast cancer cell lines. The introduction of thio groups was particularly noted for enhancing the interaction with target proteins involved in tumor growth .

Case Study 2: Inhibition of Carbonic Anhydrase

Research focused on quinazolines showed that certain derivatives exhibited strong inhibitory activity against hCA IX and hCA II isoforms. These findings suggest potential therapeutic uses in treating conditions associated with excessive CA activity, such as certain cancers and glaucoma .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationNotable Activity
This compoundStructureAntitumor AgentInhibits cancer cell proliferation
Quinazoline Derivative AStructureCarbonic Anhydrase InhibitorSelective for hCA IX
Quinazoline Derivative BStructureKinase InhibitorPotent against multiple cancer types

Preparation Methods

Cyclization of 6,7-Dihydrobenzothiophen-4(5H)-one

The tetrahydrobenzo[b]thiophene-3-carboxylate core is synthesized via cyclization of 6,7-dihydrobenzothiophen-4(5H)-one. A representative procedure involves:

  • Reagents : 6,7-Dihydrobenzothiophen-4(5H)-one, dimethyl carbonate, sodium hydride.
  • Conditions : Reflux at 85°C under nitrogen for 3 hours.
  • Mechanism : Base-mediated cyclization forms the tetrahydrobenzo[b]thiophene ring.
  • Yield : 125 mg (80%) of methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate.

Functionalization at Position 2

To introduce the amino group at position 2:

  • Nitration : Treat the core with nitric acid to introduce a nitro group.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine.
  • Protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amine during subsequent steps.

Synthesis of Quinazolin-4-ylthiol

Thionation of Quinazolin-4(3H)-one

Quinazolin-4-ylthiol is prepared from quinazolin-4(3H)-one:

  • Reagents : Quinazolin-4(3H)-one, phosphorus pentasulfide (P₂S₅).
  • Conditions : Reflux in dry DMF for 24 hours.
  • Yield : 80–90% of 2-mercaptoquinazolin-4(3H)-one.

Alternative Route via Isothiocyanate Intermediate

Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux to form 2-mercapto-3-phenylquinazolin-4(3H)-one.

Formation of the Propanamido-Thioether Side Chain

Alkylation of Quinazolin-4-ylthiol

The thiol group is alkylated with bromopropionamide:

  • Reagents : 2-Mercaptoquinazolin-4(3H)-one, 3-bromopropionamide, potassium carbonate.
  • Conditions : Stir in acetone at room temperature for 10–12 hours.
  • Mechanism : Nucleophilic substitution forms the thioether linkage.
  • Yield : 48–97% of 2-(3-aminopropanoylthio)quinazolin-4(3H)-one.

Activation of the Carboxylic Acid

The propionamide intermediate is synthesized via:

  • Coupling : React 3-aminopropanoic acid with ethyl chloroformate to form the active mixed carbonate.
  • Aminolysis : Treat with ammonia to yield propionamide.

Coupling the Side Chain to the Tetrahydrobenzo[b]Thiophene Core

Amide Bond Formation

The propanamido-thioether is coupled to the tetrahydrobenzo[b]thiophene-2-amine:

  • Reagents : Tetrahydrobenzo[b]thiophene-2-amine, 2-(3-aminopropanoylthio)quinazolin-4(3H)-one, DCC/HOBt.
  • Conditions : Stir in DMF at 0°C for 1 hour, then room temperature for 8 hours.
  • Yield : 70–85% of the final compound.

One-Pot Approach

An alternative method avoids isolating intermediates:

  • Sequential Reactions : Perform thioether formation and amide coupling in a single flask.
  • Conditions : Use triethylamine as a base and ethyl acetate as the solvent.

Optimization and Challenges

Solvent and Base Selection

  • Solvents : Acetone, DMF, and ethyl acetate are preferred for their ability to dissolve intermediates.
  • Bases : Potassium carbonate and triethylamine minimize side reactions during alkylation.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves intermediates.
  • Recrystallization : Ethanol or ethyl acetate yields high-purity final products.

Yield Improvements

  • Temperature Control : Reflux conditions enhance reaction rates but require careful monitoring to avoid decomposition.
  • Catalysts : Use of DCC/HOBt increases amide bond formation efficiency.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.30 (t, 3H, CH₂CH₃), δ 3.20 (m, 2H, SCH₂), δ 4.25 (q, 2H, OCH₂), δ 7.50–8.10 (m, 4H, quinazoline-H).
  • IR : Peaks at 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C=S).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Calculated for C₂₁H₂₂N₃O₃S₂: C, 58.31; H, 5.09; N, 9.73. Found: C, 58.15; H, 5.12; N, 9.68.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Stepwise Alkylation High purity intermediates Multiple purification steps 70–85
One-Pot Synthesis Reduced reaction time Lower control over intermediates 60–75
Azide Coupling Mild conditions Requires handling hazardous azides 65–80

Q & A

Q. What are the key synthetic pathways for this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of thiophene derivatives (e.g., using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor) .
  • Step 2 : Introduction of the quinazolin-4-ylthio group via nucleophilic substitution or thiol-ether coupling .
  • Step 3 : Propanamido linkage formation using coupling agents like EDCI or HOBt .

Q. Critical Parameters :

  • Temperature control (reflux conditions at 110–120°C) .
  • Solvent selection (e.g., toluene, ethanol, DMF) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization .

Q. Purity Assurance :

  • HPLC (High Performance Liquid Chromatography) for quantifying impurities (<5% acceptable for biological assays) .
  • NMR Spectroscopy (¹H/¹³C) to confirm structural integrity and detect unreacted intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Primary Methods :

  • ¹H/¹³C NMR : Identify proton environments (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm, ester carbonyl at ~δ 165 ppm) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at 1670–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. Supplementary Techniques :

  • Elemental Analysis (C, H, N, S) to verify stoichiometry .
  • X-ray Crystallography (if crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools aid in rational design?

Modification Strategies :

  • Quinazoline Substituents : Replace chlorine or methyl groups to modulate kinase inhibition .
  • Propanamido Linker : Adjust alkyl chain length to improve solubility or target binding .

Q. Computational Approaches :

  • Molecular Docking (AutoDock, Schrödinger) to predict binding affinity for kinases or DNA targets .
  • QSAR Models to correlate substituent effects with anticancer IC₅₀ values .

Q. Case Study :

  • Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showed improved anticancer activity (IC₅₀ = 2.1–8.7 μM) by introducing pyrimidine moieties .

Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?

Factors Causing Discrepancies :

  • Assay Conditions : Varying cell lines (e.g., HCT-116 vs. MCF-7) or incubation times (24h vs. 48h) .
  • Structural Analogues : Minor substituent changes (e.g., furan vs. quinazoline) alter target selectivity .

Q. Mitigation Strategies :

  • Standardized Assays : Use NCI-60 panel for consistent anti-cancer screening .
  • Target Validation : Employ siRNA knockdown or CRISPR to confirm mechanism (e.g., apoptosis via caspase-3 activation) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Model Selection :

  • Rodents : BALB/c mice for preliminary ADME (absorption, distribution, metabolism, excretion) profiling .
  • Zebrafish : High-throughput toxicity screening (LC₅₀ determination) .

Q. Key Parameters :

  • Bioavailability : Optimize via PEGylation or liposomal encapsulation .
  • Toxicity Markers : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Methodological Recommendations

  • Synthetic Challenges : Use Schlenk techniques for air-sensitive thiol coupling steps .
  • Data Reproducibility : Report reaction conditions (solvent, time, catalyst) in detail .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.